molecular formula C12H17ClN2O B177249 1-Benzyl-piperidin-4-one oxiMe hydrochlorid CAS No. 108747-35-9

1-Benzyl-piperidin-4-one oxiMe hydrochlorid

Cat. No.: B177249
CAS No.: 108747-35-9
M. Wt: 240.73 g/mol
InChI Key: UXTVKZDKBPFSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-piperidin-4-one oxiMe hydrochlorid is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and an oxime functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidin-4-one oxiMe hydrochlorid can be synthesized through the reaction of 1-benzyl-4-piperidone with hydroxylamine hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-piperidin-4-one oxiMe hydrochlorid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-piperidin-4-one oxiMe hydrochlorid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-piperidin-4-one oxiMe hydrochlorid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of benzyl and oxime groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-ylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTVKZDKBPFSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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